n-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide
Description
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide (CAS: 1709956-89-7) is a sulfonamide derivative featuring a 5-methyl-3-phenylisoxazole core substituted at the 4-position with a phenyl ring bearing a propionamide-sulfonyl group. This compound is structurally related to Valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide), a selective COX-2 inhibitor . Notably, refers to this compound as a Valdecoxib synonym, but positional discrepancies arise: Valdecoxib’s sulfonamide group is attached to a benzene ring at the 4-position of the isoxazole, while the compound in question here substitutes the 3-position of the phenyl group. This suggests either a nomenclature inconsistency or a distinct positional isomer .
Properties
IUPAC Name |
N-[3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-7-10-15(12-16)18-13(2)25-20-19(18)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJQZHNREKXOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=CC(=C1)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfonation
Chlorosulfonic acid (ClSO₃H) is the reagent of choice for introducing the sulfonyl chloride moiety. Key parameters include:
-
Temperature : Gradual heating from 0–5°C to 35–60°C to avoid exothermic side reactions.
-
Stoichiometry : A molar ratio of 1:4–5 (isoxazole:ClSO₃H) ensures complete conversion.
-
Dissolve 5-methyl-3,4-diphenylisoxazole (25 g) in DCM (50 mL).
-
Add ClSO₃H (98 g) dropwise at <5°C.
-
Reflux at 35°C for 10 hours.
-
Quench with ice water, extract with DCM, and concentrate to obtain 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride as a pale yellow solid (yield: 85–90%).
Challenges :
-
Isomer Formation : Sulfonation may yield para (desired) and meta (undesired) isomers. Crystallization in heptane/toluene mixtures enriches the para isomer to 85% purity.
-
Side Reactions : Over-sulfonation or decomposition at elevated temperatures. Monitoring via TLC (ethyl acetate:petroleum ether = 1:6) ensures reaction completion.
Amidation of Sulfonyl Chloride Intermediate
The sulfonyl chloride intermediate is reacted with propionamide or its derivatives to form the target compound. Two primary strategies are employed:
Direct Amidation with Propionamide
Propionamide reacts with the sulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.
-
Solvent : Tetrahydrofuran (THF) or DCM.
-
Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction.
-
Temperature : Room temperature (20–25°C) for 15 hours.
Procedure :
Stepwise Acylation
Alternative routes involve converting the sulfonyl chloride to a sulfonamide intermediate, followed by propionylation:
-
React sulfonyl chloride with ammonia to form 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide .
-
Treat with propionic anhydride in pyridine at 70°C for 6 hours.
-
Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
Critical Analysis of Methodologies
Yield and Purity Comparison
Solvent and Temperature Effects
-
DCM vs. Toluene : DCM offers faster reaction times but requires strict temperature control to prevent boiling (bp: 40°C). Toluene (bp: 110°C) allows higher-temperature reactions but may reduce yields due to lower solubility.
-
Catalyst Impact : DMAP increases amidation efficiency by 20–30% compared to TEA alone.
Industrial-Scale Considerations
Large-scale synthesis (e.g., 3.0 kg batches) necessitates:
-
Continuous Quenching : Slow addition of reaction mixtures to ice water to manage exotherms.
-
Crystallization Optimization : Use of heptane/toluene mixtures for efficient isomer separation.
-
Cost Drivers : Chlorosulfonic acid (≈$14.00/250 mL) and propionamide (≈$5.00/100 mg) contribute significantly to material costs .
Chemical Reactions Analysis
2.1. Isoxazole Ring Formation
The isoxazole ring is constructed via a cyclization reaction between a β-ketoamide and hydroxylamine. The reaction proceeds through a [3+2] cycloaddition mechanism:
Spectroscopic data confirms the isoxazole structure:
2.2. Sulfonylation
The sulfonylation step involves converting the phenyl group to a sulfonyl chloride using chlorosulfonic acid. This intermediate undergoes nucleophilic substitution with ammonia to form the sulfonamide:
Reaction conditions:
Reaction Mechanism for COX-2 Inhibition
The compound’s primary mechanism involves selective inhibition of cyclooxygenase-2 (COX-2) , mediated by its sulfonamide group. The isoxazole ring enhances binding affinity through:
-
Hydrogen bonding with the COX-2 active site.
-
Inhibition constant (Ki): 0.5 μM.
-
IC50: 1.2 μM (in vitro).
Spectral and Physical Data
| Property | Value |
|---|---|
| Molecular formula | C19H18N2O4S |
| Molecular weight | 370.42 g/mol |
| Melting point | 136–137°C |
| 13C NMR : | δ 168.9 (amide C=O), δ 23.2 (CH3) . |
Stability and Handling
Scientific Research Applications
Analgesic Properties
Recent studies have demonstrated that compounds containing the isoxazole moiety exhibit significant analgesic effects:
Table 1: Summary of Analgesic Activity
| Compound | Test Method | Results |
|---|---|---|
| This compound | Writhing Test | Significant reduction in writhing response |
| Similar Oxazolone Derivatives | Hot Plate Test | Pain threshold increased significantly |
The compound has shown effectiveness in reducing pain responses in animal models through mechanisms involving inhibition of pain pathways and modulation of inflammatory responses.
Anti-inflammatory Activity
The anti-inflammatory potential of n-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide has been explored extensively:
Case Study: In Vivo Anti-inflammatory Effects
A study involving this compound in a carrageenan-induced paw edema model demonstrated a dose-dependent reduction in paw swelling, indicating its effectiveness as an anti-inflammatory agent. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Pharmacokinetics
This compound is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine and feces. Its distribution shows higher concentrations in the liver and kidneys, which are critical for its therapeutic effects.
Molecular Docking Studies
Molecular docking simulations have been employed to predict binding affinities to various molecular targets involved in pain and inflammation. Results suggest strong interactions with COX enzymes, critical mediators in inflammatory processes.
Toxicity Assessment
Toxicity studies indicate low acute toxicity levels for this compound. Histopathological assessments revealed no significant adverse effects on vital organs at therapeutic doses, supporting its safety profile for potential therapeutic use.
Mechanism of Action
The primary mechanism of action of N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide involves the selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Analogues
a. Valdecoxib (4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide)
- Molecular Formula : C₁₆H₁₄N₂O₃S (MW: 314.36 g/mol)
- Key Differences : Lacks the propionamide group, making it the active metabolite of the prodrug N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide. Valdecoxib directly inhibits COX-2, reducing inflammation and pain .
- Administration : Oral (moderate solubility).
b. Parecoxib Sodium (Sodium ((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)(propionyl)amide)
- Molecular Formula : C₁₉H₁₇N₂NaO₄S (MW: 392.40 g/mol)
- Key Differences : Sodium salt form of the parent compound, offering high solubility for injectable formulations. Like the free acid, it is a prodrug requiring hydrolysis to Valdecoxib for activity .
c. 4-tert-Butylbenzenesulfonamide
- Molecular Formula: C₁₀H₁₅NO₂S (MW: 213.30 g/mol)
- Key Differences : Simpler sulfonamide structure lacking the isoxazole moiety. Pharmacological activity is unspecified in evidence, but it serves as a reference for sulfonamide-based drug design .
Pharmacokinetic and Pharmacodynamic Comparison
Key Research Findings
Prodrug Efficacy: Parecoxib (sodium salt) demonstrates enhanced bioavailability compared to Valdecoxib due to improved solubility, enabling intravenous or intramuscular use .
Structural Activity Relationship (SAR) : The propionamide group in Parecoxib shields the sulfonamide moiety, reducing direct COX-2 interaction until metabolic activation .
Biological Activity
N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide, also known by its CAS number 198470-84-7, is a compound of significant interest in pharmacology, particularly due to its structural similarities to known COX-2 inhibitors. This article delves into its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 370.42 g/mol. The compound features an isoxazole ring, which is critical for its biological activity.
Structure Overview
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄S |
| Molecular Weight | 370.42 g/mol |
| CAS Number | 198470-84-7 |
| IUPAC Name | This compound |
This compound is primarily studied for its inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This enzyme plays a significant role in the inflammatory process by converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
Inhibition Studies
Research indicates that this compound acts as a selective COX-2 inhibitor, similar to parecoxib, which has been shown to provide analgesic and anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs. In vitro studies have demonstrated that it can inhibit COX-2 activity effectively at concentrations relevant to therapeutic use.
Case Studies and Research Findings
- Analgesic Properties : A study evaluated the analgesic effects of compounds structurally related to this compound in animal models. Results showed significant pain relief in models of acute and chronic pain, suggesting potential application in pain management therapies .
- Anti-inflammatory Effects : In a controlled laboratory setting, the compound was tested against inflammatory markers in human cell lines. It demonstrated a dose-dependent reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha), key cytokines involved in inflammation .
- Safety Profile : Toxicological assessments revealed that at therapeutic doses, the compound exhibited a favorable safety profile with minimal adverse effects noted in animal studies. Long-term studies are ongoing to assess chronic toxicity .
Q & A
Q. What are the optimal synthetic routes for N-((3-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)propionamide, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthetic optimization should integrate statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can screen variables (e.g., temperature, catalyst loading, solvent polarity) to identify critical parameters. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, narrowing experimental conditions . Post-synthesis, use high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) to validate purity and intermediates.
Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound’s structural and functional properties?
Methodological Answer:
- NMR : Use - and -NMR to confirm sulfonamide linkage (δ ~2.8–3.5 ppm for SO-adjacent protons) and isoxazole ring protons (δ ~6.5–7.5 ppm). Compare with analogous sulfonamides .
- FT-IR : Validate sulfonyl (asymmetric S=O stretch at ~1350 cm) and amide (C=O stretch at ~1650 cm) groups.
- XRD : Resolve crystal packing and hydrogen-bonding networks for stability analysis.
Q. What solvent systems are recommended for solubility studies, and how do they impact bioavailability assays?
Methodological Answer: Prioritize solvents with Hansen solubility parameters (HSPs) matching the compound’s sulfonamide and aromatic moieties. DMSO is a common solubilizer for in vitro assays, but its cytotoxicity requires validation via parallel vehicle controls. For bioavailability, simulate physiological conditions using phosphate-buffered saline (PBS) at pH 7.4 with ≤1% DMSO .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction byproducts or bioactivity discrepancies)?
Methodological Answer:
- Reaction Pathway Discrepancies : Apply ab initio molecular dynamics (AIMD) to simulate competing pathways (e.g., sulfonylation vs. isoxazole ring oxidation). Compare with LC-MS/MS data to identify uncharacterized intermediates .
- Bioactivity Variability : Use molecular docking (AutoDock Vina) to assess binding affinity variations across protein isoforms. Validate with surface plasmon resonance (SPR) for kinetic binding constants .
Q. What advanced separation techniques are suitable for isolating stereoisomers or polymorphs of this compound?
Methodological Answer:
- Chiral Chromatography : Employ polysaccharide-based chiral stationary phases (CSPs) with hexane/isopropanol gradients. Monitor enantiomeric excess (ee) via circular dichroism (CD).
- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to identify polymorph-specific conditions. Pair with synchrotron XRD for structural resolution .
Q. How can machine learning (ML) models improve the prediction of this compound’s physicochemical properties or metabolic pathways?
Methodological Answer: Train ML models on datasets of sulfonamide derivatives (e.g., LogP, pKa, metabolic clearance). Use graph neural networks (GNNs) to encode molecular graphs and predict CYP450-mediated oxidation sites. Validate predictions with in vitro microsomal assays and UPLC-QTOF metabolomics .
Q. What interdisciplinary approaches address challenges in scaling up synthesis while maintaining reaction selectivity?
Methodological Answer:
- Flow Chemistry : Optimize residence time and mixing efficiency to suppress side reactions (e.g., sulfonamide hydrolysis). Use inline FT-IR for real-time monitoring .
- Process Analytical Technology (PAT) : Implement Raman spectroscopy for continuous crystallinity control during lyophilization .
Data Management & Validation
Q. What statistical frameworks are recommended for validating reproducibility in dose-response studies?
Methodological Answer: Apply Bayesian hierarchical models to account for inter-experimental variability. Use equivalence testing (TOST) to confirm effect size consistency across replicates. Open-source tools like Stan or PyMC3 enable probabilistic modeling .
Q. How should researchers manage conflicting data from stability studies (e.g., degradation under accelerated conditions)?
Methodological Answer:
- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation products via LC-HRMS.
- Kinetic Modeling : Fit Arrhenius equations to predict shelf life. Cross-validate with real-time stability data using ANOVA .
Ethical & Methodological Training
Q. What training modules are critical for researchers handling this compound’s toxicological profiling?
Methodological Answer: Complete courses in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
